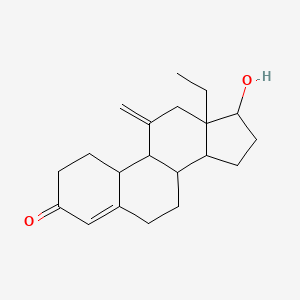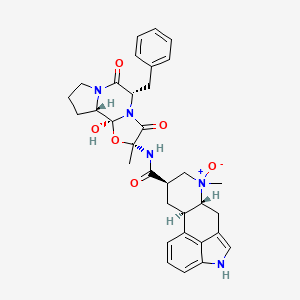![molecular formula C9H7F4NO B13404528 N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide CAS No. 88288-10-2](/img/structure/B13404528.png)
N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C9H7F4NO. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-fluoro-3-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Fluoro-3-(trifluoromethyl)aniline+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The presence of fluorine and trifluoromethyl groups allows for substitution reactions, where these groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Trifluoromethyl)phenyl]acetamide: Similar structure but lacks the fluorine atom at the 2-position.
2-Fluoro-3-(trifluoromethyl)phenol: Contains a hydroxyl group instead of an acetamide group.
3-(Trifluoromethyl)phenylacetic acid: Features a carboxylic acid group instead of an acetamide group.
Uniqueness
N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical properties such as increased stability and reactivity. These features make it a valuable compound in various research and industrial applications.
Properties
CAS No. |
88288-10-2 |
|---|---|
Molecular Formula |
C9H7F4NO |
Molecular Weight |
221.15 g/mol |
IUPAC Name |
N-[2-fluoro-3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H7F4NO/c1-5(15)14-7-4-2-3-6(8(7)10)9(11,12)13/h2-4H,1H3,(H,14,15) |
InChI Key |
LBUKQBJGILQVMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)

![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)






![[(3S,4S,6S)-3-hexan-3-yl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13404498.png)



